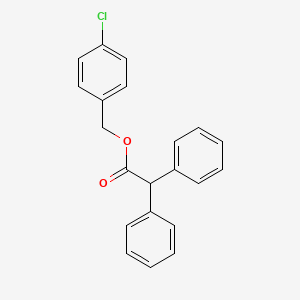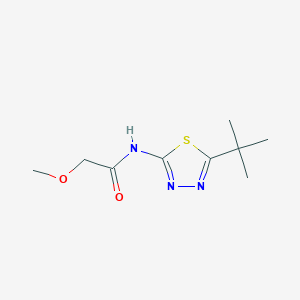
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, also known as TMTD, is a chemical compound that has been used in various scientific research applications. It is a member of the thiadiazole family of compounds, which have been found to have a range of biological activities. TMTD has been extensively studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell growth and proliferation. It has also been found to modulate the expression of various genes involved in inflammation and oxidative stress. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is its high purity and yield, making it suitable for use in scientific research. It is also relatively stable, allowing for long-term storage. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide does have some limitations. It is toxic at high doses, and care must be taken when handling it. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Orientations Futures
There are many future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide and its effects on various signaling pathways. Overall, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide involves the reaction of 2-methoxyacetyl chloride with tert-butylamine and thiosemicarbazide. The resulting product is then treated with acetic anhydride to yield N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. This synthesis method has been optimized to produce high yields of pure N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular disease. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)7-11-12-8(15-7)10-6(13)5-14-4/h5H2,1-4H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFLGJPNCRZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)
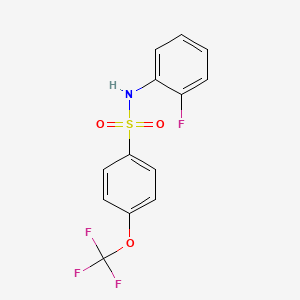
![4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5872431.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)
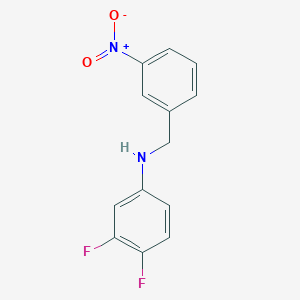
![5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5872470.png)
![7-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5872477.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5872485.png)
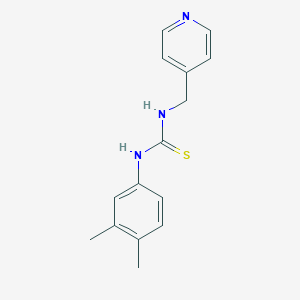
![2-[(2-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5872494.png)

